

# PSMA4 Gene: A Technical Guide to Function and Cellular Localization

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the Proteasome 20S Subunit Alpha 4 (PSMA4) gene and its protein product. PSMA4 is an essential component of the ubiquitin-proteasome system, a critical pathway for protein degradation and cellular homeostasis. Dysregulation of this system, and specifically of its subunits like PSMA4, has been implicated in numerous pathologies, including cancer and autoimmune diseases, making it a subject of intense research and a potential target for therapeutic intervention.

#### **Core Gene and Protein Characteristics**

PSMA4, also known as HC9 or C9, is a protein-coding gene that provides instructions for making the alpha type-4 subunit of the 20S proteasome core complex.[1][2] This subunit is fundamental to the structural integrity and function of the proteasome.

#### **Quantitative Gene and Protein Data**

The following tables summarize the key quantitative characteristics of the human PSMA4 gene and its corresponding protein.



| Genomic Information<br>(Human) | Value   | Reference |
|--------------------------------|---------|-----------|
| Gene Symbol                    | PSMA4   | [1]       |
| Chromosome Location            | 15q25.1 | [1][2]    |
| Exons                          | 9       | [1][2]    |

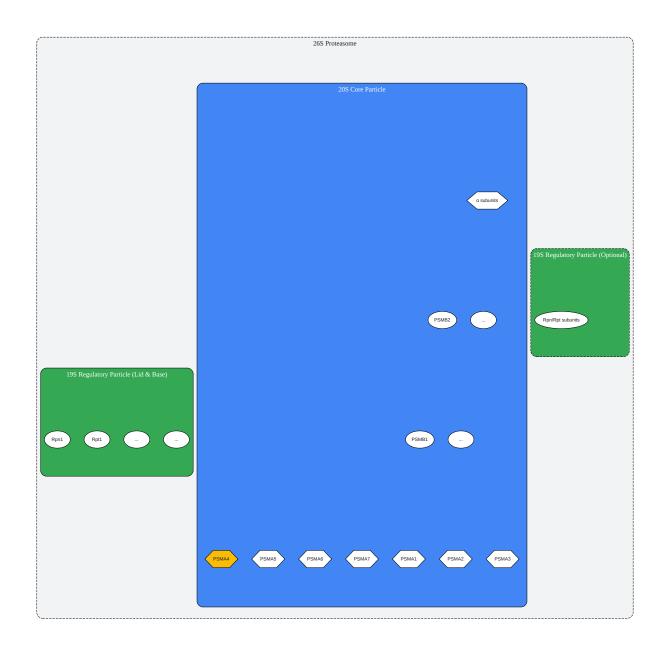
| Protein Information (Human)        | Value                                            | Reference |
|------------------------------------|--------------------------------------------------|-----------|
| Full Name                          | Proteasome subunit alpha<br>type-4               | [1]       |
| Aliases                            | Macropain subunit C9,<br>Proteasome component C9 | [1]       |
| Molecular Weight                   | 29.5 kDa                                         | [1][2]    |
| Amino Acid Count                   | 261                                              | [1][2]    |
| Theoretical Isoelectric Point (pl) | 6.97                                             | [1][2]    |

## **Function within the Proteasome Complex**

PSMA4 is one of seven alpha subunits that form the two outer rings of the barrel-shaped 20S proteasome core particle.[1][3] These alpha rings act as a gate, regulating the entry of substrate proteins into the proteolytic chamber formed by the inner beta subunits.[4][5]

The 20S core particle can associate with regulatory particles, most commonly the 19S particle, to form the 26S proteasome. This larger complex is responsible for the ATP-dependent degradation of proteins tagged with ubiquitin.[3][6] PSMA4 plays a critical role in the assembly of the 20S core and its interaction with these regulatory components.[1]





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Caption: Structure of the 26S proteasome, highlighting PSMA4 in the  $\alpha$ -ring.

## **Ubiquitin-Dependent and -Independent Degradation**



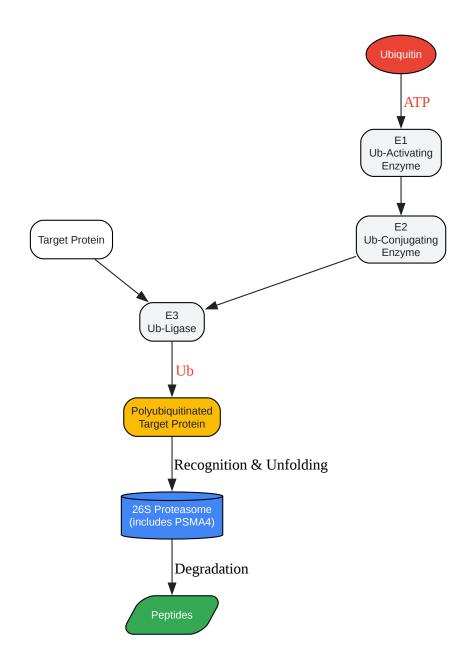




The proteasome system, with PSMA4 as a key structural component, facilitates both ubiquitindependent and -independent protein degradation.

- Ubiquitin-Dependent Pathway: In conjunction with the 19S regulatory particle, the 26S
  proteasome degrades polyubiquitinated proteins. This is the canonical pathway for regulating
  levels of short-lived proteins and removing damaged or misfolded proteins.[6][7]
- Ubiquitin-Independent Pathway: The 20S core can also degrade proteins without a ubiquitin tag, a process often facilitated by other activators like PA28 (11S) or PA200. This is crucial for processes such as the generation of certain MHC class I antigenic peptides and spermatogenesis.[2][8]





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Caption: The Ubiquitin-Proteasome System (UPS) workflow for protein degradation.

### **Cellular Localization**



PSMA4 is predominantly found in both the cytoplasm and the nucleus.[6][9] Its distribution is consistent with the widespread function of the proteasome in maintaining protein homeostasis throughout the cell. Evidence also points to its presence in other specific subcellular locations.

| Subcellular Location   | Evidence / Note                                                   | Reference |
|------------------------|-------------------------------------------------------------------|-----------|
| Cytoplasm              | High concentration, colocalizes with TRIM5 in cytoplasmic bodies. | [6][10]   |
| Nucleus / Nucleoplasm  | Involved in degradation of nuclear proteins.                      | [1][6]    |
| P-body                 | A site for mRNA decay and storage.                                | [1][10]   |
| Extracellular Exosomes | Found in vesicles released by cells.                              | [1][10]   |

A notable mechanism for its nuclear import involves the protein AKIRIN2, which acts as a bridge between the proteasome and the nuclear import receptor IPO9, facilitating the translocation of the proteasome from the cytoplasm into the nucleus.[6][10]

## **Signaling Pathways and Biological Processes**

As an integral part of the proteasome, PSMA4 is involved in a vast number of cellular processes and signaling pathways by mediating the degradation of key regulatory proteins.

- NF-κB Signaling: The proteasome degrades IκB, the inhibitor of NF-κB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and survival genes.[1] The interaction of the HTLV-1 Tax protein with the proteasome, for instance, promotes NF-κB activation.[6]
- Cell Cycle and Apoptosis: It regulates the cell cycle by degrading cyclins and cyclindependent kinase inhibitors.[4] It also controls apoptosis by degrading both pro- and antiapoptotic proteins.

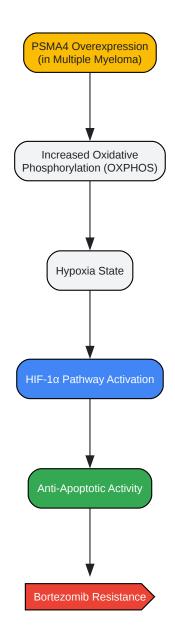
#### Foundational & Exploratory





- Antigen Presentation: The immunoproteasome, a specialized form of the proteasome, is crucial for processing intracellular antigens into peptides that are presented by MHC class I molecules to cytotoxic T lymphocytes.[1][4]
- HIF-1α Signaling in Cancer: In multiple myeloma, PSMA4 overexpression has been shown to increase oxidative phosphorylation (OXPHOS), leading to a hypoxic state. This activates the HIF-1α signaling pathway, which promotes anti-apoptotic activity and contributes to resistance to drugs like bortezomib.[11]





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Caption: PSMA4-mediated signaling in Bortezomib resistance.

## **Role in Disease and Drug Development**



Given its central role in protein degradation, PSMA4 and the proteasome complex are implicated in various diseases and are a major focus for drug development.

#### Cancer

- Lung Cancer: Genome-wide association studies (GWAS) have linked the 15q25.1 locus, which contains PSMA4, to lung cancer susceptibility.[1][12] Polymorphisms in PSMA4 may be associated with an increased risk of lung cancer in certain populations.[12]
- Breast Cancer: High expression levels of PSMA4, along with other PSMA family members, have been correlated with poor survival in breast cancer patients.[13]
- Multiple Myeloma: Overexpression of PSMA4 is linked to extramedullary invasion and resistance to the proteasome inhibitor bortezomib, a standard-of-care therapy.[11]

#### **Autoimmune and Inflammatory Diseases**

The ubiquitin-proteasome system is involved in regulating inflammatory responses, partly through the activation of NF- $\kappa$ B.[1] Circulating proteasomes can be found in patients with autoimmune diseases like SLE and rheumatoid arthritis, and the PSMA4 subunit (HC9) has been identified as a target of the autoimmune response in autoimmune myositis.[1][14]

#### As a Drug Target

The proteasome is a validated drug target, with inhibitors like bortezomib and carfilzomib used in cancer therapy.[1] The role of PSMA4 in conferring resistance to these drugs suggests that modulating PSMA4 expression or its specific interactions could be a strategy to re-sensitize resistant tumors.[11] Furthermore, understanding the specific composition and function of proteasomes in different disease states can lead to the development of more targeted therapies.[1]

#### **Experimental Protocols**

The study of PSMA4 function and localization relies on standard molecular and cellular biology techniques. Below are detailed methodologies for key experiments.



# Protocol: Immunofluorescence for PSMA4 Cellular Localization

This protocol details the visualization of PSMA4 within cultured cells.

- Cell Culture: Plate cells (e.g., HeLa or A549) on sterile glass coverslips in a 24-well plate and culture until 60-70% confluency.
- Fixation: Aspirate the culture medium. Wash cells twice with 1x Phosphate Buffered Saline (PBS). Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
- Permeabilization: Wash cells three times with 1x PBS. Permeabilize by incubating with 0.25% Triton X-100 in PBS for 10 minutes.
- Blocking: Wash cells three times with 1x PBS. Block non-specific antibody binding by incubating with 1% Bovine Serum Albumin (BSA) in PBST (PBS + 0.1% Tween 20) for 1 hour at room temperature.
- Primary Antibody Incubation: Dilute the primary antibody (e.g., rabbit anti-PSMA4) in the blocking buffer according to the manufacturer's recommendation. Incubate the coverslips with the diluted primary antibody overnight at 4°C in a humidified chamber.
- Secondary Antibody Incubation: Wash cells three times with PBST. Dilute a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) in the blocking buffer.
   Incubate the coverslips with the secondary antibody for 1 hour at room temperature, protected from light.
- Counterstaining and Mounting: Wash cells three times with PBST. Incubate with a nuclear counterstain (e.g., DAPI at 1 μg/mL) for 5 minutes. Wash once with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
- Imaging: Visualize the cells using a fluorescence or confocal microscope. Capture images
  using appropriate filters for the chosen fluorophores (e.g., green channel for Alexa Fluor 488,
  blue channel for DAPI).

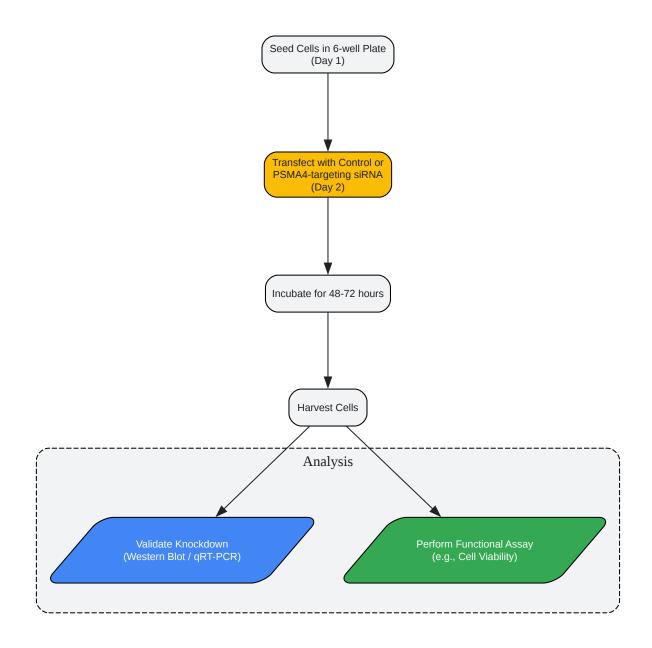


#### Protocol: siRNA-Mediated Knockdown of PSMA4

This protocol is for transiently reducing PSMA4 expression to study its functional consequences.

- Cell Seeding: One day before transfection, seed cells in a 6-well plate at a density that will result in 50-60% confluency at the time of transfection.
- Transfection Complex Preparation:
  - $\circ$  For each well, dilute 5  $\mu$ L of a lipofectamine-based transfection reagent into 250  $\mu$ L of serum-free medium.
  - $\circ$  In a separate tube, dilute 100 pmol of PSMA4-targeting siRNA (or a non-targeting control siRNA) into 250  $\mu$ L of serum-free medium.
  - Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow complexes to form.
- Transfection: Add the 500 μL of siRNA-transfection reagent complex drop-wise to each well containing cells and fresh culture medium. Gently rock the plate to mix.
- Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
- Validation and Downstream Analysis: After incubation, harvest the cells.
  - Validation: Lyse a portion of the cells and perform Western blotting or qRT-PCR to confirm the reduction in PSMA4 protein or mRNA levels, respectively.
  - Functional Assay: Use the remaining cells for downstream functional assays, such as cell viability assays, apoptosis assays, or cell cycle analysis.





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Caption: Experimental workflow for siRNA-mediated gene knockdown and analysis.



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